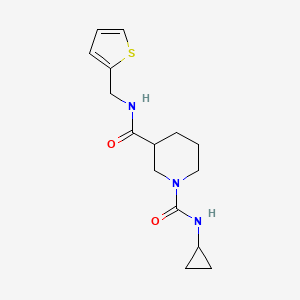

N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide

Description

Properties

IUPAC Name |

1-N-cyclopropyl-3-N-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c19-14(16-9-13-4-2-8-21-13)11-3-1-7-18(10-11)15(20)17-12-5-6-12/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJZKBIMHDVVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2CC2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react cyclopropylamine with thiophene-2-carboxylic acid chloride to form an intermediate, which is then further reacted with piperidine-1,3-dicarboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Reaction Types

N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide can undergo:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Through nucleophilic substitution reactions.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique functional groups allow chemists to explore novel synthetic pathways.

Biology

This compound has shown promise in biological studies:

- Pharmacology : It interacts with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

The compound's medicinal applications include:

- Drug Development : As a precursor in synthesizing pharmaceuticals targeting specific diseases.

Industry

In industrial applications, it can be utilized for producing advanced materials and chemicals due to its distinctive properties.

Antimicrobial Activity Study (2024)

Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

Findings :

- Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL).

- Effective against Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings :

- Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours).

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings :

- Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Structural Analogues

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

| Compound Name | Key Features |

|---|---|

| N1-cyclopropyl-N3-(pyridin-2-ylmethyl)piperidine-1,3-dicarboxamide | Lacks thiophene moiety; different reactivity |

| N1-cyclopropyl-N3-(benzyl)piperidine-1,3-dicarboxamide | Different substituent; altered biological activity |

| N1-cyclopropyl-N3-(phenylmethyl)piperidine-1,3-dicarboxamide | Variation in substituents affecting properties |

Mechanism of Action

The mechanism by which N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structure Variations

- Substituents like aryl groups at N1/N3 and hydroxyl-methyl groups at C6 (e.g., N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides) introduce polarity but may limit membrane permeability compared to the target compound’s piperidine core .

- ZINC40467580 (): A piperidine-1,3-dicarboxamide with a methyl group at N1 and a 4-oxo-3H-quinazolin-2-ylmethyl group at N3.

Substituent-Driven Properties

- Cyclopropyl vs. However, its small size may reduce steric hindrance, favoring target engagement .

- Thiophene vs. Quinazolinyl : The thiophene group contributes to moderate hydrophobicity and sulfur-mediated interactions, whereas the quinazolinyl group in ZINC40467580 may enhance binding to kinases or DNA-related targets via extended π-systems .

Biological Activity

N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a cyclopropyl group and a thiophen-2-ylmethyl moiety, which contribute to its biological activity. The general structure can be summarized as follows:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated against various strains of HIV-1, demonstrating significant inhibitory effects. The compound's half-maximal effective concentration (EC50) values ranged from 6.02 to 23.9 nmol/L against wild-type and resistant strains, indicating robust antiviral activity comparable to established drugs such as etravirine .

The mechanism underlying the antiviral activity of this compound involves inhibition of reverse transcriptase (RT), a critical enzyme in the HIV replication cycle. Molecular docking studies suggest that the compound interacts favorably with the hydrophobic channel of NNIBP (non-nucleoside reverse transcriptase binding pocket), enhancing its binding affinity and efficacy against resistant strains .

Study 1: Antiviral Efficacy

In a controlled study, this compound was tested alongside other non-nucleoside reverse transcriptase inhibitors (NNRTIs). The results indicated that this compound exhibited superior selectivity indices (SI) compared to others in its class, suggesting a favorable therapeutic window .

| Compound | EC50 (nmol/L) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| This compound | 6.02 - 23.9 | >100 | >16.67 |

| Etravirine | 10 - 30 | 50 | 5 |

| Rilpivirine | 15 - 35 | 40 | 2.67 |

Study 2: Pharmacokinetics

Pharmacokinetic profiling showed that the compound possesses favorable absorption characteristics with a bioavailability of approximately 33.8%. This profile supports its potential for therapeutic use in clinical settings .

Q & A

Basic: What are the key synthetic routes for N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential amidation of the piperidine scaffold. Key steps include:

- Cyclopropane Introduction: Reacting piperidine with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the N1-cyclopropyl intermediate.

- Thiophene Functionalization: Coupling the N3-position with thiophen-2-ylmethylamine using a coupling agent like HATU or EDCI in DMF at room temperature .

Optimization Strategies: - Temperature Control: Lower temperatures (<10°C) minimize side reactions during cyclopropane incorporation.

- Catalyst Use: DMAP (4-dimethylaminopyridine) enhances amidation efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography: Resolve crystal structures using SHELX software (SHELXL for refinement) to confirm bond angles and spatial arrangement .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Methodological Answer:

- Scaffold Modification:

- Biological Assays:

- Screen analogues against kinase panels (e.g., EGFR, BRAF) using IC₅₀ assays. Compare inhibition profiles to identify critical pharmacophores .

- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends .

Advanced: What computational approaches predict binding affinity with biological targets?

Methodological Answer:

- Molecular Docking:

- Pharmacophore Modeling:

- Free Energy Perturbation (FEP): Calculate ΔΔG for analogues to prioritize synthesis .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis:

- Orthogonal Assays:

- Validate inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Degradation Pathways:

- Hydrolysis of the carboxamide group in humid environments.

- Photooxidation of the thiophene ring under light exposure .

- Storage Recommendations:

Advanced: How can researchers compare this compound with structurally similar analogues?

Methodological Answer:

- Database Mining:

- 3D Similarity Analysis:

- Functional Group Swapping:

- Synthesize and test derivatives where the piperidine is replaced with morpholine or azepane to evaluate ring size impact .

Advanced: What experimental design (DoE) principles optimize reaction yield and scalability?

Methodological Answer:

- Factor Screening:

- Response Surface Methodology (RSM):

- Scale-Up Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.